2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide
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Overview
Description
2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that enable its application in pharmaceuticals, organic synthesis, and material science.
Mechanism of Action
Mode of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities .
Preparation Methods
The synthesis of 2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties. It finds applications in:
Pharmaceuticals: Used as a precursor in the synthesis of biologically active compounds.
Organic Synthesis: Employed in the formation of heterocyclic compounds.
Material Science: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide include other cyanoacetamide derivatives. These compounds share some structural similarities but differ in their specific substituents and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct properties and applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c14-10-2-1-3-11(6-10)19-8-12(17)16-13-9(7-15)4-5-18-13/h1-6H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBWLUQZNNLITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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